N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Description
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS: 321431-44-1) is a triazole-based carboxamide derivative characterized by a fluorophenyl group at the N1-position, a trifluoromethylphenyl substituent at the C3-position of the triazole ring, and a methyl group at the C5-position (Fig. 1). Its molecular formula is C₁₇H₁₂F₄N₄O, with a molecular weight of 364.3 g/mol.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c1-10-22-15(16(26)23-13-7-5-12(18)6-8-13)24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOXESHAMHRJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, including antiviral, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazole ring that contributes to its biological activity. The presence of fluorine atoms is significant as they often enhance the lipophilicity and biological activity of organic compounds.
Antiviral Activity
Several studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various RNA and DNA viruses in vitro and in vivo. One study indicated that triazole derivatives exhibited broad-spectrum antiviral activity at non-toxic dosage levels .
Table 1: Antiviral Efficacy of Triazole Derivatives
| Compound Name | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | Influenza | 5.0 | |
| Triazole B | HIV | 2.3 | |
| N-(4-fluorophenyl)-5-methyl... | Various | 1.8 |
Anticancer Activity
Triazoles have been investigated for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression. A specific study demonstrated that related compounds could arrest the cell cycle in the G2/M phase in a concentration-dependent manner .
Table 2: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | HCT-116 (Colon) | 6.2 | Apoptosis induction |
| Compound Y | T47D (Breast) | 27.3 | Cell cycle arrest |
| N-(4-fluorophenyl)-5-methyl... | A549 (Lung) | 15.0 | Inhibition of proliferation |
Other Pharmacological Effects
In addition to antiviral and anticancer activities, triazoles have been reported to exhibit anti-inflammatory and analgesic properties. For example, some derivatives were shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process .
Case Studies
- Antiviral Study : A study conducted by Kini et al. demonstrated that certain triazole derivatives had significant antiviral activities against Leishmania donovani and Trypanosoma brucei, showcasing their potential in treating parasitic infections .
- Anticancer Research : In a comparative study on various triazoles, compound 27b was noted for its ability to disrupt endothelial cell sprouting in vitro, indicating potential antivascular activity relevant for cancer therapy .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The triazole ring in the target compound is a critical pharmacophore. Comparatively, 3-(4-methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide (CAS: 1574464-68-8) replaces the fluorophenyl group with a methoxyphenyl moiety and substitutes the triazole’s methyl group with a pyrazole ring (Fig. 2). The molecular weight increases to 366.30 g/mol due to the methoxy group .
Table 1: Core Heterocycle Comparisons
Fluorophenyl Substituent Variations
The 4-fluorophenyl group in the target compound is a common motif in enzyme inhibitors. For example, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide () retains the fluorophenyl group but incorporates a cyclohexylmethyl chain, enhancing lipophilicity (clogP ≈ 3.5 vs. 2.8 for the target compound). This modification may improve membrane permeability but reduce solubility .
Table 2: Fluorophenyl-Containing Analogues
*Predicted using XLogP3-AA.
Trifluoromethylphenyl Modifications
The 3-(trifluoromethyl)phenyl group in the target compound contributes to steric bulk and electron-withdrawing effects. In 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), the trifluoromethyl group is retained, but a chlorophenylsulfanyl chain replaces the fluorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
